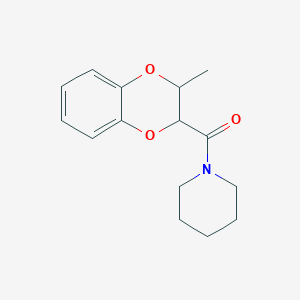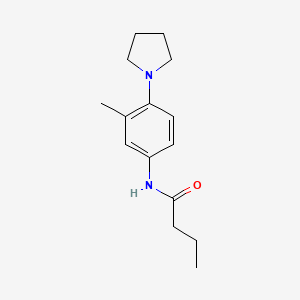
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide, also known as MPHP, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has gained popularity in recent years due to its stimulant effects. MPHP is known to produce euphoria, increased energy, and heightened awareness.
Wirkmechanismus
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, energy, and motivation. This compound inhibits their reuptake, leading to an accumulation of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the brain, leading to the characteristic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also leads to the release of glucose and fatty acids into the bloodstream, which provides energy to the body. This compound has been found to increase the levels of certain hormones such as cortisol and prolactin. These effects are similar to those produced by other stimulants.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide has been used in lab experiments to study its effects on the central nervous system. Its stimulant effects make it useful for studying the role of dopamine and norepinephrine in regulating mood and motivation. However, its use is limited by its potential for abuse and dependence. Its effects on the brain are similar to those produced by other stimulants such as cocaine and amphetamines, which are known to be highly addictive.
Zukünftige Richtungen
For research include studying the long-term effects of N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide use, developing treatments for addiction and dependence, and exploring its potential therapeutic uses.
Synthesemethoden
The synthesis of N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide involves the reaction of 4-methylpropiophenone with pyrrolidine in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Eigenschaften
IUPAC Name |
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-6-15(18)16-13-7-8-14(12(2)11-13)17-9-4-5-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQJOEYMYSMSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

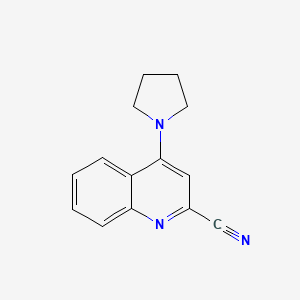
![N-[1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7563300.png)
![[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B7563315.png)

![N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide](/img/structure/B7563329.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)
![N-methyl-N-[2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7563346.png)
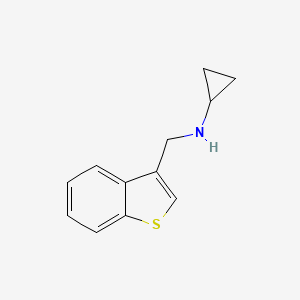
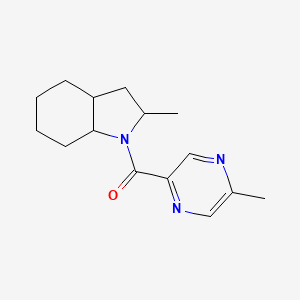
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)
![1-Methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563387.png)
